molecular formula C17H13Br2NO2 B287991 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Katalognummer B287991
Molekulargewicht: 423.1 g/mol
InChI-Schlüssel: AHOVEDNFDXBDDY-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as BMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. BMB-4 has been found to exhibit anti-cancer properties through its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been found to exhibit anti-cancer properties through its ability to inhibit the activity of certain enzymes involved in cancer cell growth. Specifically, 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for cancer cell division. This inhibition leads to the accumulation of DNA damage and ultimately, the death of cancer cells. 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been studied in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cancer cell growth.

Wirkmechanismus

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. DNA topoisomerase II is responsible for untangling and unwinding DNA during cell division, and its inhibition leads to the accumulation of DNA damage and ultimately, cell death. 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to be a potent inhibitor of DNA topoisomerase II, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of DNA topoisomerase II, 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been found to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the accumulation of DNA damage caused by the inhibition of DNA topoisomerase II. 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is its specificity for DNA topoisomerase II, which makes it a promising candidate for cancer treatment. However, one limitation of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to determine the optimal dosage and administration of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one for cancer treatment.

Zukünftige Richtungen

There are several future directions for research on 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more efficient synthesis methods for 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, which could make it more accessible for research purposes. Additionally, more research is needed to determine the optimal dosage and administration of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one for cancer treatment. Finally, further studies are needed to determine the potential side effects of 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its effectiveness in combination with other cancer treatments.

Synthesemethoden

The synthesis method for 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves several steps, starting with the reaction of 2-bromoacetophenone with methylamine to form 2-bromo-N-methylacetophenone. This compound is then reacted with cycloheptanone in the presence of a base to form 2-bromo-7-methylamino-2,4,6-cycloheptatrien-1-one. Finally, this compound is reacted with 2-bromo-3-(2-bromophenyl)acrylic acid to form 4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one.

Eigenschaften

Produktname

4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molekularformel

C17H13Br2NO2

Molekulargewicht

423.1 g/mol

IUPAC-Name

4-bromo-2-[(E)-3-(2-bromophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H13Br2NO2/c1-20-15-8-7-12(18)10-13(17(15)22)16(21)9-6-11-4-2-3-5-14(11)19/h2-10H,1H3,(H,20,22)/b9-6+

InChI-Schlüssel

AHOVEDNFDXBDDY-RMKNXTFCSA-N

Isomerische SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=CC=C2Br)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2Br)Br

Kanonische SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=CC=C2Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.